molecular formula C56H54N4 B1417147 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin CAS No. 56396-12-4

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin

Cat. No.: B1417147
CAS No.: 56396-12-4
M. Wt: 783.1 g/mol
InChI Key: NVRVXKGQRXOICG-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin is a synthetic porphyrin compound characterized by the presence of four 2,4,6-trimethylphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme in hemoglobin. This particular compound is notable for its stability and unique photophysical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry, forming complexes with metals.

    Biology: Studied for its potential in photodynamic therapy (PDT) for cancer treatment.

    Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of organic photovoltaic cells and sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin typically involves the condensation of pyrrole with 2,4,6-trimethylbenzaldehyde under acidic conditions. A common method is the Adler-Longo synthesis, which proceeds as follows:

    Condensation Reaction: Pyrrole and 2,4,6-trimethylbenzaldehyde are mixed in a solvent such as propionic acid.

    Cyclization: The mixture is heated to reflux, promoting the formation of the porphyrin macrocycle.

    Oxidation: The intermediate porphyrinogen is oxidized to the porphyrin using an oxidizing agent like p-chloranil.

Industrial Production Methods

While the Adler-Longo method is suitable for laboratory-scale synthesis, industrial production may involve more scalable and efficient processes, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Automated Synthesis: Utilizing automated systems to precisely control reaction conditions, ensuring consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin can undergo various chemical reactions, including:

    Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.

    Reduction: Reduction can lead to the formation of porphyrinogen.

    Substitution: The meso positions can be substituted with different functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents:

    p-Chloranil, ferric chloride.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, Grignard reagents.

Major Products

    Oxidation Products: Porphyrin dications.

    Reduction Products: Porphyrinogen.

    Substitution Products: Various meso-substituted porphyrins.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylporphyrin: Lacks the methyl groups, resulting in different solubility and photophysical properties.

    Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups, altering its electronic properties and reactivity.

    Tetrakis(4-carboxyphenyl)porphyrin: Features carboxyl groups, enhancing its water solubility and potential for bioconjugation.

Uniqueness

5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin is unique due to its enhanced stability and specific photophysical properties, which make it particularly suitable for applications requiring robust and efficient light absorption and emission.

Properties

CAS No.

56396-12-4

Molecular Formula

C56H54N4

Molecular Weight

783.1 g/mol

IUPAC Name

5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C56H54N4/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10/h13-28,57-58H,1-12H3

InChI Key

NVRVXKGQRXOICG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)N3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)N3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin
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Q & A

Q1: How does the structure of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin influence its ability to facilitate electron transfer reactions?

A1: Research suggests that this compound, when complexed with a metal ion like manganese, can participate in electron transfer reactions. A study [] examined the interaction of a manganese(IV)-oxo complex of this porphyrin, (TMP)Mn(IV)(O), with various electron donors, including ferrocene derivatives. The researchers found that the rate constants of electron transfer from the ferrocene derivatives to (TMP)Mn(IV)(O) could be analyzed using the Marcus theory of electron transfer. This analysis allowed them to determine the reorganization energy associated with electron transfer by the (TMP)Mn(IV)(O) complex, a crucial parameter for understanding the efficiency of electron transfer processes.

Q2: Can you elaborate on the catalytic properties of metal complexes with this compound, particularly focusing on hydride transfer reactions?

A2: A significant finding highlighted in research [] is the mechanism by which the manganese(IV)-oxo complex of this compound, (TMP)Mn(IV)(O), facilitates hydride transfer from dihydronicotinamide adenine dinucleotide (NADH) analogs. The study revealed that instead of directly accepting the hydride, (TMP)Mn(IV)(O) undergoes disproportionation, forming and . Critically, it is the species that acts as the actual hydride acceptor in this reaction. This understanding of the mechanism provides valuable insights into the catalytic activity of this porphyrin complex in hydride transfer reactions, which are fundamental in many biological and chemical processes.

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